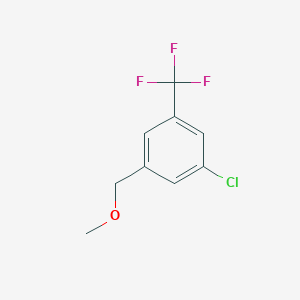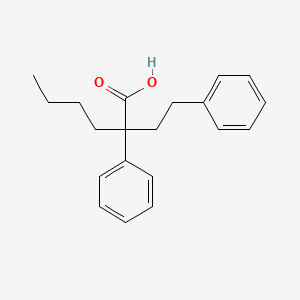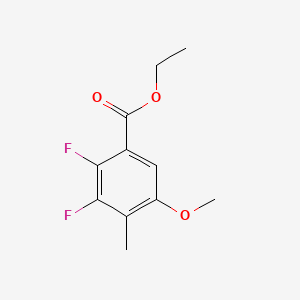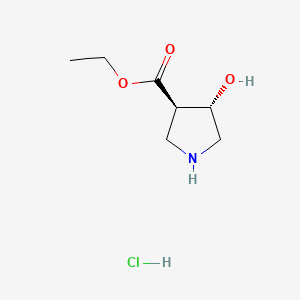![molecular formula C46H68NO2PS B14019995 (R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)
(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of adamantyl groups, a phosphino group, and a sulfinamide moiety, making it a versatile molecule in synthetic chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The process often starts with the preparation of the adamantyl phosphine derivative, followed by the introduction of the phenyl group and the sulfinamide moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of equipment and process parameters is crucial to ensure consistent quality and scalability. Advanced techniques such as automated synthesis and real-time monitoring can be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The adamantyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfinamide group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the adamantyl or phenyl rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes with metals, enhancing catalytic activity and selectivity in various reactions, including hydrogenation and cross-coupling.
Biology and Medicine
In biology and medicine, this compound has potential applications as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in target molecules makes it valuable in the synthesis of pharmaceuticals and biologically active compounds.
Industry
In the industrial sector, ®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide is used in the production of advanced materials and specialty chemicals. Its role as a catalyst or intermediate in chemical processes contributes to the development of high-performance products.
Mécanisme D'action
The mechanism of action of ®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as transition metals. The phosphino group coordinates with metal centers, forming stable complexes that facilitate catalytic reactions. The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(adamantan-1-yl)phosphino derivatives: These compounds share the adamantyl phosphine structure but differ in the substituents on the phenyl ring.
Sulfinamide derivatives: Compounds with similar sulfinamide groups but different phosphine or phenyl substituents.
Uniqueness
®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide stands out due to its combination of adamantyl, phosphino, and sulfinamide groups. This unique structure imparts distinct properties, such as enhanced stability, reactivity, and selectivity in catalytic processes, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C46H68NO2PS |
|---|---|
Poids moléculaire |
730.1 g/mol |
Nom IUPAC |
(R)-N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-ditert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C46H68NO2PS/c1-42(2,3)37-21-35(22-38(41(37)49-10)43(4,5)6)40(47-51(48)44(7,8)9)36-13-11-12-14-39(36)50(45-23-29-15-30(24-45)17-31(16-29)25-45)46-26-32-18-33(27-46)20-34(19-32)28-46/h11-14,21-22,29-34,40,47H,15-20,23-28H2,1-10H3/t29?,30?,31?,32?,33?,34?,40-,45?,46?,50?,51+/m0/s1 |
Clé InChI |
IXCFGONIVUSMBC-QLZDGZOCSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N[S@](=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


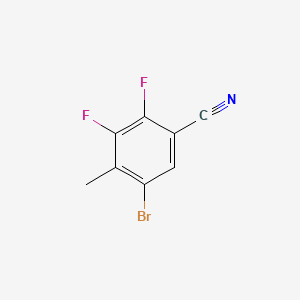
![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
![Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B14019935.png)
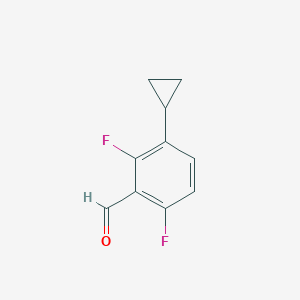
![1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019942.png)
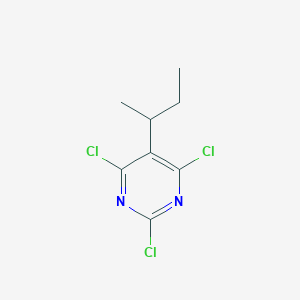
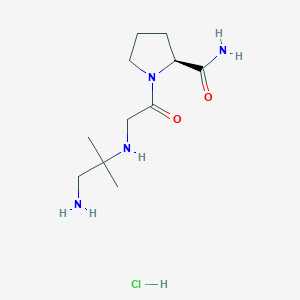
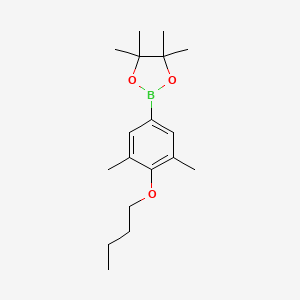
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019970.png)
